3-(Trifluoromethyl)azetidine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to an azetidine ring. Azetidines are four-membered saturated nitrogen-containing heterocycles, and the introduction of a trifluoromethyl group significantly influences the chemical properties and reactivity of the compound. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique properties and potential applications.
3-(Trifluoromethyl)azetidine can be synthesized through several methods, often involving the functionalization of azetidine derivatives. The trifluoromethyl group is typically introduced using reagents such as trifluoromethylating agents (e.g., trifluoromethanesulfonic anhydride or Togni's reagent) in conjunction with azetidine precursors.
This compound falls under the category of heterocyclic compounds, specifically classified as a trifluoromethyl-substituted azetidine. Its classification is significant in organic chemistry due to the unique properties imparted by the trifluoromethyl group.
The synthesis of 3-(trifluoromethyl)azetidine can be achieved through various methodologies:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize side reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized product .
The molecular structure of 3-(trifluoromethyl)azetidine features a four-membered ring containing one nitrogen atom and three carbon atoms, with a trifluoromethyl group (-CF3) attached to one of the carbon atoms. The presence of this electronegative group affects both the electronic environment and sterics around the azetidine ring.
3-(Trifluoromethyl)azetidine participates in various chemical reactions typical for azetidines, including:
The reactivity of 3-(trifluoromethyl)azetidine is influenced by the electronegative trifluoromethyl group, which can stabilize certain reaction intermediates and enhance electrophilicity during nucleophilic attack .
The mechanism by which 3-(trifluoromethyl)azetidine acts in biological systems or chemical processes typically involves its ability to interact with nucleophiles or electrophiles due to its structural features. The trifluoromethyl group may enhance lipophilicity, affecting membrane permeability and biological activity.
Studies have shown that compounds containing trifluoromethyl groups often exhibit altered pharmacokinetics and pharmacodynamics compared to their non-fluorinated counterparts, making them valuable in drug design .
3-(Trifluoromethyl)azetidine has several scientific uses:
The integration of azetidine—a four-membered nitrogen-containing heterocycle—into medicinal chemistry accelerated in the early 21st century, driven by the pursuit of novel scaffolds to improve metabolic stability and target engagement. 3-(Trifluoromethyl)azetidine (CAS: 1221272-90-7; CID: 50989381) emerged as a strategically functionalized derivative, first synthesized in significant quantities around 2012 [3] [8]. Its commercial availability by 2015 (e.g., as a hydrochloride salt) enabled broad pharmacological evaluation. Unlike simpler azetidines, the trifluoromethyl (CF~3~) group conferred unique electronic and steric properties, prompting investigations into its bioisosteric potential. Early applications focused on its role as a conformational constraint in peptidomimetics and as a polar moiety to modulate physicochemical properties. By 2020, it had been incorporated into proteolysis-targeting chimeras (PROTACs) via azetidine sulfonyl fluoride (ASF) linkers, demonstrating its versatility in modern drug modalities [2] [8].
Table 1: Key Milestones in 3-(Trifluoromethyl)azetidine Development
Year | Event | Significance |
---|---|---|
~2012 | Initial synthetic routes reported | Enabled gram-scale synthesis under inert conditions [8] |
2014 | Incorporated into TGR5 agonists | Demonstrated oral bioavailability in metabolic disease models [1] |
2020 | Application in ASF-based PROTAC linkers | Facilitated targeted protein degradation strategies [2] |
2022–2024 | Use in covalent SARS-CoV-2 M~pro~ inhibitors | Explored trifluoromethyl diazirine-azetidine hybrids for antiviral activity [5] |
The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry due to its profound influence on molecular properties. When attached to azetidine, it confers:
In FDA-approved drugs (2000–2022), trifluoromethyl groups appear in 19 agents, including kinase inhibitors (e.g., Alpelisib) and neurology agents (e.g., Ubrogepant) [4]. The specific application in 3-(trifluoromethyl)azetidine leverages these advantages while adding ring strain-induced reactivity, facilitating covalent binding or click chemistry applications [2] [6].
Azetidines offer distinct advantages over five- and six-membered N-heterocycles (pyrrolidines, piperidines) due to their ring strain and increased three-dimensionality:
Table 2: Physicochemical Comparison of Saturated N-Heterocycles
Parameter | Azetidine | 3-(Trifluoromethyl)azetidine | Pyrrolidine | Piperidine |
---|---|---|---|---|
Ring Size | 4-membered | 4-membered | 5-membered | 6-membered |
Dipole Moment (D) | ~1.9 | ~3.1 | ~1.5 | ~1.2 |
cLogP | −0.3 | +0.6 | −0.1 | +0.5 |
pK~a~ (conj. acid) | 11.3 | ~8.0 | 11.3 | 11.1 |
TPSA (Ų) | 12 | 12 | 12 | 12 |
Key Insights:
In TGR5 agonists, replacing nipecotamide scaffolds with 3-(trifluoromethyl)azetidine-2-carboxamides improved microsomal stability by 4-fold while maintaining potency (EC~50~ < 50 nM) [1]. Similarly, in PROTACs, azetidine linkers outperformed PEG-based chains in cellular permeability due to lower polar surface area [2].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0